

# A Technical Guide to the Isotopic Purity and Mass Shift of Ranolazine-D8

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## Compound of Interest

Compound Name: *Ranolazine-D8*

Cat. No.: *B602535*

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This technical guide provides a comprehensive overview of the isotopic purity and mass shift of **Ranolazine-D8**, a deuterated analog of the anti-anginal drug Ranolazine. The incorporation of deuterium in place of hydrogen atoms can significantly alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile.<sup>[1][2][3]</sup> Therefore, accurate characterization of the isotopic purity and the resulting mass shift is critical for research, development, and regulatory purposes.<sup>[4]</sup>

## Quantitative Data Summary

The isotopic purity and mass shift are fundamental parameters for any stable isotope-labeled compound. The following tables summarize the key quantitative data for **Ranolazine-D8**.

Table 1: Isotopic Purity of **Ranolazine-D8**

Parameter	Value	Source
Isotopic Purity (atom % D)	> 99%	<sup>[5]</sup>
Chemical Purity (by HPLC)	100%	<sup>[5]</sup>
Overall Purity	99.0%	<sup>[2]</sup>

Table 2: Mass Shift of **Ranolazine-D8**

Compound	Molecular Formula	Monoisotopic Mass (Da)	Mass Shift (Da)
Ranolazine	C <sub>24</sub> H <sub>33</sub> N <sub>3</sub> O <sub>4</sub>	427.2471	N/A
Ranolazine-D8	C <sub>24</sub> H <sub>25</sub> D <sub>8</sub> N <sub>3</sub> O <sub>4</sub>	435.2973	+8.0502

Note: The mass shift is the difference between the monoisotopic mass of **Ranolazine-D8** and Ranolazine.

## Experimental Methodologies

The determination of isotopic purity and mass shift for deuterated compounds like **Ranolazine-D8** primarily relies on high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.<sup>[1]</sup>

### Determination of Isotopic Purity and Mass Shift by High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry is a powerful technique to determine the isotopic enrichment and the distribution of isotopologues in a deuterated compound.<sup>[1][6]</sup>

Protocol:

- Sample Preparation:
  - Accurately weigh a sample of **Ranolazine-D8**.
  - Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a final concentration of approximately 1 µg/mL.<sup>[6]</sup>
- Instrumentation and Conditions:
  - Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required.<sup>[7]</sup>
  - Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.<sup>[6]</sup>

- Chromatography: While direct infusion can be used, coupling with a liquid chromatography system (LC-MS) is often preferred to separate any potential impurities.[8] A C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid is a common choice.  
[7][9]
- Data Acquisition:
  - Acquire full-scan mass spectra over a relevant  $m/z$  range that includes the expected masses of Ranolazine and all its deuterated isotopologues.
  - Ensure the mass resolution is sufficient to distinguish between the different isotopologues.
- Data Analysis:
  - Extract the ion chromatograms for the protonated molecules of Ranolazine ( $[M+H]^+$ ) and **Ranolazine-D8** ( $[M+D_8+H]^+$ ) and all intermediate isotopologues (D1 to D7).
  - Integrate the peak areas for each isotopologue.
  - Calculate the isotopic purity by determining the percentage of the D8 isotopologue relative to the sum of all isotopologues.

## Structural Confirmation and Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the positions of the deuterium labels and can also provide an estimate of the isotopic purity.[1]

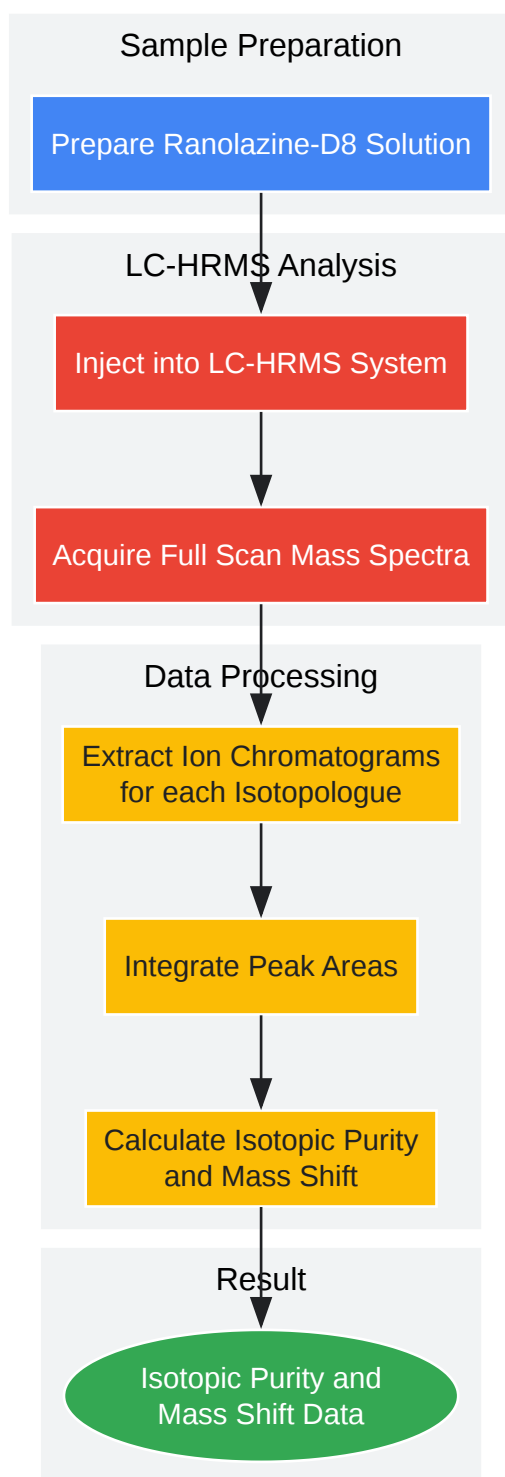
Protocol:

- Sample Preparation:
  - Dissolve a sufficient amount of **Ranolazine-D8** in a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ).
- Instrumentation:
  - A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

- Data Acquisition:
  - Acquire a  $^1\text{H}$  NMR spectrum. The signals corresponding to the positions where deuterium has been substituted should be significantly diminished or absent.
  - Acquire a  $^{13}\text{C}$  NMR spectrum to confirm the overall carbon skeleton.
  - If necessary, acquire a  $^2\text{H}$  NMR spectrum to directly observe the deuterium signals.
- Data Analysis:
  - In the  $^1\text{H}$  NMR spectrum, compare the integration of the residual proton signals at the deuterated positions to the integration of a proton signal at a non-deuterated position. This ratio can be used to calculate the isotopic enrichment at each site.
  - The overall isotopic purity can be estimated from the reduction in the signal intensity of the protons at the labeled sites.

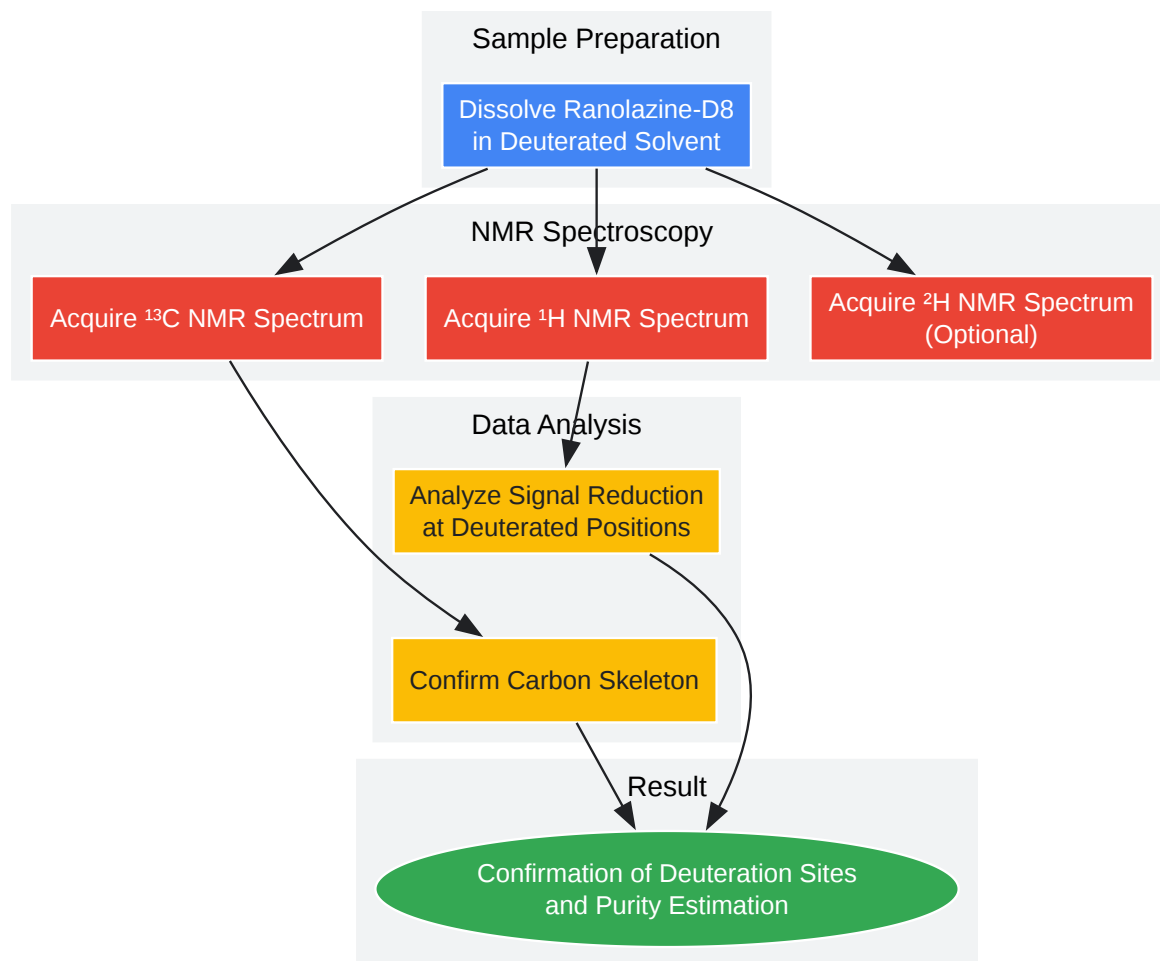
## Visualizations

The following diagrams illustrate the workflows and concepts discussed in this guide.



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Caption: Workflow for Isotopic Purity and Mass Shift Determination by LC-HRMS.



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Caption: Workflow for Structural Confirmation and Purity Assessment by NMR.

Caption: Relationship between Isotopic Enrichment and Isotopologue Distribution.

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